BenchChemオンラインストアへようこそ!

(2S)-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)pentanedioic acid

Tumor metastasis Chiral pharmacology B16BL6 melanoma

(2S)-2-(1-Oxo-2,3-dihydro-1H-isoindol-2-yl)pentanedioic acid (CAS 1212257-07-2), also named (S)-2-(1-oxoisoindolin-2-yl)pentanedioic acid, is the enantiopure (2S)-configured form of 2‑phthalimidino‑glutaric acid (PGA)—a hydrolytically stable analog of thalidomide in which the glutarimide ring is replaced by a pentanedioic acid moiety. With molecular formula C13H13NO5 and a molecular weight of 263.25 g mol⁻¹, the compound bears a single stereogenic center (defined atom stereocenter count = 1) at the α‑carbon of the glutaric acid side chain, making enantiomeric identity critical for biological activity.

Molecular Formula C13H13NO5
Molecular Weight 263.249
CAS No. 1212257-07-2
Cat. No. B2755338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)pentanedioic acid
CAS1212257-07-2
Molecular FormulaC13H13NO5
Molecular Weight263.249
Structural Identifiers
SMILESC1C2=CC=CC=C2C(=O)N1C(CCC(=O)O)C(=O)O
InChIInChI=1S/C13H13NO5/c15-11(16)6-5-10(13(18)19)14-7-8-3-1-2-4-9(8)12(14)17/h1-4,10H,5-7H2,(H,15,16)(H,18,19)/t10-/m0/s1
InChIKeyRVTDLRPXGAMZGP-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(2S)-2-(1-Oxo-2,3-dihydro-1H-isoindol-2-yl)pentanedioic Acid (CAS 1212257-07-2): Chiral Isoindolinone Building Block for Antimetastatic Research


(2S)-2-(1-Oxo-2,3-dihydro-1H-isoindol-2-yl)pentanedioic acid (CAS 1212257-07-2), also named (S)-2-(1-oxoisoindolin-2-yl)pentanedioic acid, is the enantiopure (2S)-configured form of 2‑phthalimidino‑glutaric acid (PGA)—a hydrolytically stable analog of thalidomide in which the glutarimide ring is replaced by a pentanedioic acid moiety [1]. With molecular formula C13H13NO5 and a molecular weight of 263.25 g mol⁻¹, the compound bears a single stereogenic center (defined atom stereocenter count = 1) at the α‑carbon of the glutaric acid side chain, making enantiomeric identity critical for biological activity [2]. The isoindolinone (1‑oxo‑2,3‑dihydro‑1H‑isoindole) scaffold is a privileged pharmacophore in immunomodulatory imide drug discovery, and the two carboxylic acid groups serve as versatile handles for amidation, esterification, or bioconjugation [1].

Why Racemic PGA, (2R)-PGA, or Alternative Phthalimide Analogs Cannot Substitute for (2S)-2-(1-Oxo-2,3-dihydro-1H-isoindol-2-yl)pentanedioic Acid


The antimetastatic activity of 2‑phthalimidino‑glutaric acid analogs is exquisitely sensitive to stereochemistry at the α‑carbon of the glutaric acid chain. In the B16BL6 murine pulmonary metastasis model, the (S)‑configured 2‑methyl‑PGA enantiomer (10‑S) achieved a T/C ratio of 0.15, while the (R) enantiomer (10‑R) was nearly inactive (T/C = 0.70)—a 4.7‑fold difference [1]. This stereochemical dependence, together with the requirement for the 1‑oxo‑isoindolinone ring (rather than the teratogenic phthalimide scaffold of thalidomide), means that racemic PGA, the (2R) enantiomer, or dioxo‑phthaloyl analogs cannot recapitulate the potency and safety profile of enantiopure (2S)‑PGA [1]. Substitution with a racemic mixture would dilute the active eutomer and introduce an inactive distomer, compromising dose–response relationships and complicating in vivo efficacy studies.

Head‑to‑Head Quantitative Differentiation: (2S)-2-(1-Oxo-2,3-dihydro-1H-isoindol-2-yl)pentanedioic Acid vs. Racemic PGA, (2R)-PGA, and Thalidomide


(S) Enantiomer Delivers 4.7‑Fold Superior Pulmonary Metastasis Inhibition vs. (R) Enantiomer in the B16BL6 Melanoma Model

In a direct head‑to‑head comparison within the same study, the (S)‑configurated 2‑methyl‑2‑phthalimidino‑glutaric acid analog (10‑S) reduced the number of lung metastases to a T/C ratio of 0.15, whereas the (R) enantiomer (10‑R) gave T/C = 0.70, representing a 4.7‑fold difference in antimetastatic potency [1]. The racemic mixture of 2‑methyl‑PGA (7) showed intermediate activity (T/C = 0.25), and the parent racemic PGA (5c, the direct racemic equivalent of the target compound) produced T/C = 0.20 [1]. Although the absolute T/C values are reported for the 2‑methyl derivative, the stereochemical dependence maps directly onto (2S)-PGA because the α‑carbon absolute configuration dictates the spatial orientation of the glutaric acid side chain that engages biological targets [1].

Tumor metastasis Chiral pharmacology B16BL6 melanoma Phthalimidino-glutaric acid

Racemic PGA (5c) Matches Thalidomide's Antimetastatic Potency (T/C = 0.20) While Eliminating the Glutarimide Ring Responsible for Teratogenicity

Racemic 2‑phthalimidino‑glutaric acid (5c), the direct structural counterpart of the target (2S) enantiomer, inhibited B16BL6 pulmonary metastasis with a T/C ratio of 0.20—statistically indistinguishable from the activity of the parent drug thalidomide in prior studies [1]. Critically, PGA lacks the glutarimide ring that is essential for thalidomide‑induced teratogenicity; previous literature has established that hydrolysis or removal of the glutarimide moiety abolishes the developmental toxicity of thalidomide derivatives [1]. The 1‑oxo‑isoindolinone (phthalimidino) scaffold thus retains the antimetastatic pharmacophore while discarding the teratogenic structural alert.

Teratogenicity elimination Thalidomide analog Glutarimide hydrolysis Antimetastatic

Monocarbonyl Isoindolinone Scaffold Provides Differentiated Hydrogen‑Bonding and Metabolic Profile vs. Dicarbonyl Phthalimide Analogs

The target compound contains a single carbonyl at position 1 of the isoindoline ring (1‑oxo‑isoindolinone), in contrast to the 1,3‑dioxo‑isoindoline (phthalimide) present in thalidomide and related commercial immunomodulatory imide drugs (e.g., lenalidomide, pomalidomide) [1]. The computed topological polar surface area (TPSA) for (2S)‑PGA is 94.9 Ų and XLogP3‑AA is 0.4, reflecting moderate polarity suitable for aqueous solubility [2]. In contrast, the corresponding phthaloyl‑L‑glutamic acid analog (CAS 340‑90‑9, C13H11NO6) carries a second carbonyl that increases TPSA and alters the hydrogen‑bond acceptor count, potentially affecting membrane permeability and metabolic reduction at the imide carbonyl [1]. The single‑carbonyl isoindolinone is less susceptible to reductive metabolism than the phthalimide, which is known to undergo enzymatic reduction to the corresponding phthalimidino (1‑oxo) species—a metabolic step that introduces pharmacokinetic variability for phthalimide‑based drugs [1].

Isoindolinone vs phthalimide Hydrogen bonding Metabolic stability Structural comparison

Vendor‑Verified Batch‑Level Analytical Data (HPLC, NMR, GC) Provides Higher Quality Assurance vs. Uncharacterized Racemic PGA

Bidepharm supplies (2S)‑2‑(1‑oxo‑2,3‑dihydro‑1H‑isoindol‑2‑yl)pentanedioic acid at a standard purity of 95% and provides batch‑specific analytical reports including HPLC, NMR, and GC spectra . In contrast, many suppliers of racemic PGA (CAS 26577‑32‑2) offer only chemical purity certification (e.g., ≥96% by Aladdin ) without enantiomeric excess determination, leaving the S/R ratio undefined. For researchers requiring enantiopure material, the availability of verified (2S) identity and batch‑to‑batch consistency eliminates the risk of variable enantiomeric composition that would confound biological assay interpretation.

Analytical characterization Batch consistency Chiral purity Quality control

High‑Value Procurement Scenarios for (2S)-2-(1-Oxo-2,3-dihydro-1H-isoindol-2-yl)pentanedioic Acid


Enantiopure Core Scaffold for Antimetastatic Drug Discovery Programs

Investigators developing next‑generation antimetastatic agents require the (2S) enantiomer as the eutomeric starting material. In the B16BL6 pulmonary metastasis model, (S)‑configured PGA analogs suppress lung metastases with T/C values as low as 0.15, whereas (R) analogs are essentially inactive (T/C = 0.70) [1]. Synthesizing lead series from enantiopure (2S)‑PGA ensures that structure–activity relationships are not confounded by variable enantiomeric composition.

Thalidomide‑Mechanism Research Using a Non‑Teratogenic Surrogate

For academic and industrial laboratories studying the molecular mechanism of thalidomide‑like immunomodulatory imide drugs, (2S)‑PGA provides a teratogenicity‑free alternative that retains potent antimetastatic activity (T/C = 0.20 for racemic PGA) [1]. This eliminates the need for specialized teratogenicity containment protocols, reducing facility requirements and ethical review burdens.

Diacid Linker for PROTAC® and Bioconjugate Design

The pentanedioic acid moiety of (2S)‑PGA offers two geometrically distinct carboxylic acid groups for orthogonal derivatization—enabling simultaneous conjugation to an E3 ligase ligand and a target‑protein binder in proteolysis‑targeting chimera (PROTAC) design. ChemShuttle has highlighted analogous 4‑amino‑isoindolinone diacids as key intermediates for HIV protease inhibitor synthesis, where the dicarboxylic acid groups form ionic interactions with catalytic aspartate residues .

Chiral HPLC Reference Standard for Enantiomeric Purity Method Validation

The defined (2S) absolute configuration and reported specific rotation of related analogs (e.g., [α]²⁵D = −46.0° for 10‑S in methanol) make (2S)‑PGA suitable as a reference standard for developing and validating chiral HPLC methods used to determine enantiomeric excess in PGA derivative batches [1]. This is critical for QC release testing in GMP synthesis campaigns.

Quote Request

Request a Quote for (2S)-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)pentanedioic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.